IVMT-Rx-3 falls under the category of small molecule inhibitors, specifically designed to interfere with protein-protein interactions. Its classification as a dual inhibitor highlights its ability to simultaneously target two functional domains within the same protein, enhancing its therapeutic potential.
The synthesis of IVMT-Rx-3 involves a multi-step chemical process that integrates various synthetic techniques. The detailed methodology includes:
The synthesis protocol includes specific conditions such as temperature control, reaction time, and purification methods that ensure high yield and purity of IVMT-Rx-3. The final product was characterized by its molecular weight and structural integrity through advanced spectroscopic methods.
The molecular structure of IVMT-Rx-3 can be represented by its chemical formula, which includes specific functional groups essential for its activity as an inhibitor. The compound's structure is designed to facilitate binding to the PDZ domains of MDA-9/Syntenin.
The molecular weight of IVMT-Rx-3 was determined to be approximately 450 g/mol, with a specific arrangement of atoms that allows for effective interaction with target proteins. Structural data obtained from docking studies indicate favorable binding conformations within the active sites of MDA-9/Syntenin .
IVMT-Rx-3 undergoes specific chemical reactions that are crucial for its activity as an inhibitor. These reactions primarily involve:
Kinetic studies revealed a dissociation constant (Kd) of 63 ± 11 μmol/L, indicating a moderate affinity for its target proteins. This data suggests that IVMT-Rx-3 can effectively compete with natural ligands for binding sites on MDA-9/Syntenin .
The mechanism by which IVMT-Rx-3 exerts its effects involves:
Experimental assays demonstrated significant reductions in cell viability and migration in tumor cell lines treated with IVMT-Rx-3, supporting its role as an effective inhibitor .
IVMT-Rx-3 is characterized by:
Key chemical properties include:
Relevant data from stability studies indicate minimal degradation over time when stored under recommended conditions.
IVMT-Rx-3 has significant potential applications in scientific research and therapeutic development:
Research continues to explore additional applications of IVMT-Rx-3 in other disease models where MDA-9/Syntenin is implicated .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4